molecular formula C16H17N5O2S B12220195 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12220195
M. Wt: 343.4 g/mol
InChI Key: BKNRBQABYAQMLW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, combining a substituted benzenesulfonamide scaffold with a tetrazole heterocycle. The tetrazole ring is a critical pharmacophore, renowned for its role as a bioisosteric replacement for carboxylic acids and cis-amide bonds in drug design . This substitution enhances metabolic stability and membrane penetration compared to carboxylate counterparts, making it a valuable scaffold for developing robust research compounds . The structural motif of 2,4,6-trimethylbenzenesulfonamide has been identified in bioactive molecules, particularly as a core structure in compounds investigated for their ability to modulate enzyme activity . Research on closely related structural analogs, specifically other 2,4,6-trimethylbenzenesulfonamide derivatives, has demonstrated biological activity as direct activators of phospholipase C (PLC) . PLC is a key enzyme in signal transduction, hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), thereby regulating intracellular calcium levels and protein kinase C activation . Studies on the analog 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) have shown it can significantly increase calcium influx from both intra- and extracellular stores in vascular smooth muscle models . This mechanism is also implicated in inducing apoptosis in certain cancer cell lines, suggesting potential research applications in oncology . Furthermore, tetrazole-containing compounds are extensively explored in drug discovery for their hypertensive, antimicrobial, antiviral, and antiallergic activities, with over 20 FDA-approved drugs containing this moiety . This compound is presented as a premium tool for scientists exploring these pathways. It is supplied with high purity and detailed characterization for use in early-stage biochemical and pharmacological investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H17N5O2S/c1-11-7-12(2)16(13(3)8-11)24(22,23)18-14-5-4-6-15(9-14)21-10-17-19-20-21/h4-10,18H,1-3H3

InChI Key

BKNRBQABYAQMLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation

The tetrazole ring is synthesized through a Huisgen-type [2+3] cycloaddition, leveraging nitrile-azide interactions.

Procedure :

  • Combine 3-aminobenzonitrile (10 mmol) and sodium azide (15 mmol) in dimethylformamide (DMF).
  • Heat at 100°C for 12 hours under nitrogen.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

Key Data :

Parameter Value
Yield 78–85%
Reaction Time 12 hours
Temperature 100°C

This method avoids hazardous azide intermediates by employing in situ generation, enhancing safety.

Sulfonamide Coupling Reaction

Classical Sulfonylation

Procedure :

  • Dissolve 3-(1H-tetrazol-1-yl)aniline (5 mmol) in anhydrous dichloromethane (DCM).
  • Add triethylamine (7.5 mmol) as a base.
  • Slowly add 2,4,6-trimethylbenzenesulfonyl chloride (5.5 mmol) at 0°C.
  • Stir at room temperature for 4 hours.
  • Wash with 1M HCl, dry over MgSO₄, and crystallize from ethanol.

Optimization Insights :

  • Excess sulfonyl chloride (1.1 eq.) improves yield by mitigating hydrolysis.
  • Lower temperatures (0–5°C) suppress side reactions like sulfonate ester formation.

Characterization Data :

Property Value
Melting Point 114–118°C
Molecular Weight 343.4 g/mol
Purity (HPLC) >98%

Alternative Synthetic Routes

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

  • Pump 3-(1H-tetrazol-1-yl)aniline and sulfonyl chloride solutions (1:1 molar ratio) into a micromixer.
  • React at 50°C with a residence time of 10 minutes.
  • Separate products via in-line liquid-liquid extraction.

Advantages :

  • 95% conversion in 10 minutes vs. 4 hours in batch.
  • Reduced solvent waste and improved temperature control.

Mechanistic Studies and Side Reactions

Competing Pathways

  • Sulfonate Ester Formation : Occurs at high pH (>9) due to deprotonation of the tetrazole NH.
  • Tetrazole Ring Oxidation : Mitigated by inert atmospheres and avoiding strong oxidizers.

Mitigation Strategies :

  • Maintain pH 7–8 during sulfonylation.
  • Use scavengers like sodium thiosulfate to quench excess sulfonyl chloride.

Analytical and Purification Techniques

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves sulfonamide derivatives from byproducts. Typical retention time: 12.3 minutes.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 2.32 (s, 9H, CH₃), 7.45–8.21 (m, aromatic), 9.01 (s, 1H, tetrazole).
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Scalability and Industrial Adaptations

Pharmaceutical manufacturers prioritize:

  • Catalyst Recycling : Immobilized lipases for enantioselective sulfonylation.
  • Solvent Recovery : Distillation loops for DCM and DMF reuse.

A representative pilot-scale protocol yields 15 kg/batch with 88% purity after crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while reduction of the sulfonamide group can produce aniline derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The sulfonamide group can interact with proteins and disrupt their function .

Comparison with Similar Compounds

2,4,6-Trimethyl-N-[3-(Trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS)

  • Structure : Trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring.
  • Molecular Formula: C₁₆H₁₆F₃NO₂S.
  • Key Findings :
    • Phospholipase C (PLC) Activation : m-3M3FBS directly activates PLC, increasing intracellular calcium ([Ca²⁺]i) influx in vascular smooth muscle cells (VSMCs) and enhancing vascular reactivity .
    • Apoptosis Induction : In cancer cells (e.g., gastric SCM1 and hepatoma HA59T), m-3M3FBS triggers Ca²⁺-dependent apoptosis .
    • Sepsis Model Effects : In lipopolysaccharide (LPS)-treated arteries, m-3M3FBS reverses LPS-induced hypo-reactivity by augmenting calcium mobilization from intra- and extracellular stores .

2,4,6-Trimethyl-N-[4-(Trifluoromethyl)benzyl]benzenesulfonamide

  • Structure : Trifluoromethyl (-CF₃) group at the 4-position of a benzyl substituent.
  • Molecular Formula: C₁₇H₁₈F₃NO₂S.
  • Key Findings: Limited data are available, but the para-substituted benzyl group may alter membrane permeability or target engagement compared to phenyl analogs .

2,4,6-Trimethyl-N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide

  • Structure : Oxazole ring at the sulfonamide nitrogen.
  • Molecular Formula : C₁₃H₁₆N₂O₃S.
  • Key Findings: No biological activity data are provided, but oxazole’s electron-rich nature may influence solubility or binding kinetics compared to tetrazole or CF₃ groups .

Structural-Activity Relationship (SAR) Analysis

Table 1: Comparative Properties of Benzenesulfonamide Derivatives

Compound Name Substituent Molecular Formula Key Biological Activity References
Target Compound 3-(1H-Tetrazol-1-yl) C₁₆H₁₆N₄O₂S Not reported in evidence
m-3M3FBS 3-(Trifluoromethyl) C₁₆H₁₆F₃NO₂S PLC activation, Ca²⁺ influx
4-(Trifluoromethyl)benzyl analog 4-(Trifluoromethyl)benzyl C₁₇H₁₈F₃NO₂S Limited data
Oxazole analog 5-Methyloxazol-3-yl C₁₃H₁₆N₂O₃S No activity reported

Key SAR Insights:

Substituent Electronic Effects :

  • The electron-withdrawing -CF₃ group in m-3M3FBS enhances PLC binding affinity, whereas the tetrazole group (electron-deficient and hydrogen-bonding) may favor interactions with polar enzyme pockets.
  • Positional Sensitivity : The meta-substituted m-3M3FBS shows PLC activation, while its ortho isomer (o-3M3FBS) exhibits distinct activity profiles , underscoring the importance of substituent placement.

Functional Group Impact :

  • Tetrazole vs. Trifluoromethyl : Tetrazole’s ionizability at physiological pH may improve solubility but reduce membrane permeability compared to the lipophilic -CF₃ group.
  • Oxazole vs. Tetrazole : Oxazole’s lower hydrogen-bonding capacity could diminish target engagement in PLC-mediated pathways.

Biological Activity

2,4,6-Trimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that possesses significant biological activity. Its structure includes a sulfonamide group and a tetrazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H18N4O2S
  • Molecular Weight : 342.41 g/mol
  • IUPAC Name : 2,4,6-trimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
  • Canonical SMILES : CC(C)C1=CC=C(C=C1)S(=O)(=O)N2C(=N)N=N2C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

  • Phospholipase C Activation : The compound has been shown to activate phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is critical for various physiological responses, including smooth muscle contraction and apoptosis in certain cell types .
  • Apoptosis Induction : Studies indicate that the compound can stimulate apoptosis in cancer cell lines by elevating cytoplasmic calcium concentrations. This effect is mediated through PLC activation and subsequent signaling cascades that lead to programmed cell death .
  • Vascular Reactivity Modulation : In isolated vascular smooth muscle models, treatment with this compound has resulted in enhanced reactivity to metabotropic receptor stimulation. This suggests potential applications in managing vascular conditions .

Biological Activity Data

Activity Effect Reference
Phospholipase C ActivationIncreased calcium influx
Apoptosis in Cancer CellsInduction of apoptosis
Smooth Muscle ReactivityEnhanced contractility

Study 1: Vascular Smooth Muscle Reactivity

A study conducted on isolated tail arteries from Wistar rats demonstrated that this compound significantly increased the contraction force in response to various agonists (e.g., phenylephrine). The presence of the compound shifted concentration-response curves to the left, indicating heightened sensitivity and reactivity of the vascular smooth muscle .

Study 2: Apoptotic Effects on Cancer Cells

In experiments involving human gastric cancer cells (SCM1), treatment with the compound led to a marked increase in apoptosis rates. The study highlighted the role of elevated intracellular calcium levels as a key factor in triggering apoptotic pathways .

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